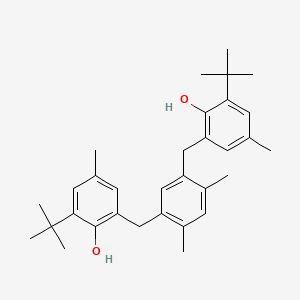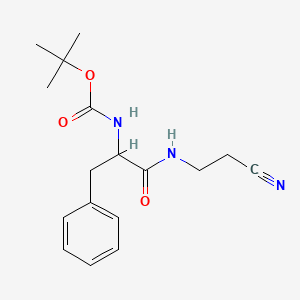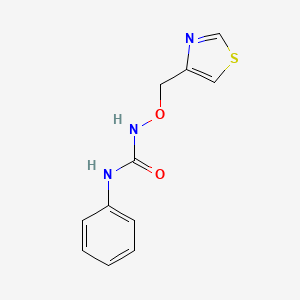
3-(2-Ethoxy-2-oxoethyl)-2-methyl-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate is an organic compound belonging to the class of esters. It features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-methylbenzothiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzoate
- Ethyl 2-benzothiazolylacetate
- Methyl 2-(2-methylbenzothiazol-3-yl)acetate
Uniqueness
Ethyl 2-(2-methylbenzothiazol-3-yl)acetate is unique due to the presence of the benzothiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other esters and benzothiazole derivatives.
Propriétés
Numéro CAS |
72104-28-0 |
|---|---|
Formule moléculaire |
C12H14BrNO2S |
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C12H14NO2S.BrH/c1-3-15-12(14)8-13-9(2)16-11-7-5-4-6-10(11)13;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YOKXQONHGHZSFV-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=C(SC2=CC=CC=C21)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


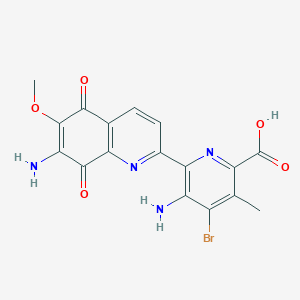
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
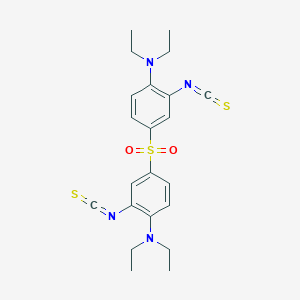
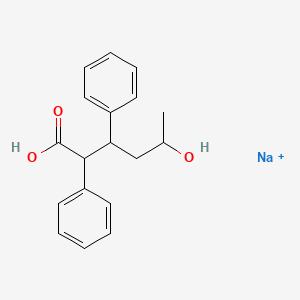
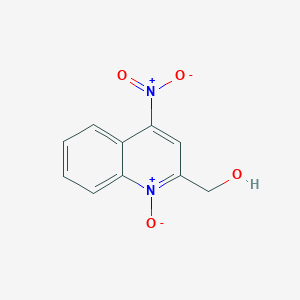
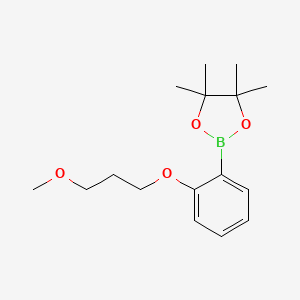
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
